molecular formula C22H17ClFN3O4 B13975605 (E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate

(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate

Cat. No.: B13975605
M. Wt: 441.8 g/mol
InChI Key: XYGVIBXOJOOCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Midazolam maleate is a compound derived from midazolam, a short-acting benzodiazepine with rapid onset. Midazolam is widely used for its sedative, anxiolytic, muscle relaxant, anticonvulsant, and amnesic properties. It is commonly employed in medical settings for anesthesia, procedural sedation, and the treatment of severe agitation and seizures .

Chemical Reactions Analysis

Types of Reactions: Midazolam undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity .

Common Reagents and Conditions: Common reagents used in the synthesis of midazolam include tosylmethyl isocyanide and ethyl isocyanoacetate . The reaction conditions are typically mild, allowing for efficient formation of the desired products.

Major Products Formed: The major products formed from these reactions are imidazobenzodiazepine intermediates, which are further processed to yield midazolam and its analogues .

Scientific Research Applications

Midazolam maleate has numerous scientific research applications. In chemistry, it is used as a model compound for studying benzodiazepine synthesis and reactions. In biology and medicine, midazolam is employed for its sedative, anxiolytic, and anticonvulsant properties. It is used in various medical procedures, including anesthesia, procedural sedation, and the treatment of seizures . Additionally, midazolam is used in research to study the pharmacokinetics and pharmacodynamics of benzodiazepines .

Comparison with Similar Compounds

Midazolam is part of the benzodiazepine class, which includes compounds such as alprazolam, diazepam, and lorazepam. Compared to these compounds, midazolam has a faster onset and shorter duration of action, making it particularly useful for procedural sedation and short-term treatments . Its unique imidazobenzodiazepine structure differentiates it from other benzodiazepines, contributing to its distinct pharmacological profile .

Similar Compounds:
  • Alprazolam
  • Diazepam
  • Lorazepam
  • Triazolam
  • Clonazepam

Midazolam’s unique properties and versatile applications make it a valuable compound in both clinical and research settings.

Properties

Molecular Formula

C22H17ClFN3O4

Molecular Weight

441.8 g/mol

IUPAC Name

but-2-enedioic acid;8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine

InChI

InChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

XYGVIBXOJOOCFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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